3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC10944405
Molecular Formula: C20H16ClN3
Molecular Weight: 333.8 g/mol
* For research use only. Not for human or veterinary use.
![3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine -](/images/structure/VC10944405.png)
Specification
Molecular Formula | C20H16ClN3 |
---|---|
Molecular Weight | 333.8 g/mol |
IUPAC Name | 3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C20H16ClN3/c1-13-12-18(15-6-4-3-5-7-15)24-20(22-13)19(14(2)23-24)16-8-10-17(21)11-9-16/h3-12H,1-2H3 |
Standard InChI Key | FYJLGLXCRCDJHS-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C(=NN2C(=C1)C3=CC=CC=C3)C)C4=CC=C(C=C4)Cl |
Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)C3=CC=CC=C3)C)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The compound features a fused bicyclic system comprising a pyrazole ring (five-membered, two adjacent nitrogen atoms) and a pyrimidine ring (six-membered, two nitrogen atoms at positions 1 and 3). Key substituents include:
-
2- and 5-positions: Methyl groups (-CH₃)
-
3-position: 4-Chlorophenyl group (-C₆H₄Cl)
-
7-position: Phenyl group (-C₆H₅)
This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions.
Systematic Nomenclature
The IUPAC name, 3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine, reflects the substituent positions and parent heterocycle. The numbering follows pyrazolo[1,5-a]pyrimidine conventions, with the pyrazole nitrogen at position 1 and the pyrimidine nitrogen at position 3.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₇ClN₄ |
Molecular Weight | 360.84 g/mol |
Melting Point | 218–220°C (predicted) |
LogP (Partition Coeff.) | 4.9 (calculated) |
Synthetic Methodologies
Cyclocondensation Strategies
The synthesis typically involves cyclocondensation of 1,3-biselectrophilic precursors with 3-aminopyrazoles. A representative pathway includes:
-
Precursor Preparation:
-
Cyclization:
Table 2: Optimization of Cyclocondensation Conditions
Condition | Yield (%) | Selectivity | Reference |
---|---|---|---|
Conventional heating | 58 | Moderate | |
Microwave irradiation | 82 | High | |
Solvent-free | 75 | High |
Functionalization at C-3
Regioselective C-3 alkylation leverages N-iodosuccinimide (NIS) as a radical initiator. For example:
-
Styrene coupling: NIS promotes carbochalcogenation with diphenyl disulfides/diselenides, introducing arylthio/seleno groups at C-3 .
Compound | IC₅₀ (µM) | Cytotoxicity (HEK293) |
---|---|---|
Target Compound | 1.2 | >50 µM |
Pyrazolo[1,5-a]pyrimidin-7-one | 3.8 | >100 µM |
Multifunctional Bioactivity
Recent in vitro studies highlight broad therapeutic potential:
-
Anti-Alzheimer’s: Inhibits acetylcholinesterase (IC₅₀ = 8.7 µM) .
-
Anticancer: Induces apoptosis in HeLa cells via caspase-3 activation (EC₅₀ = 18.9 µM) .
Mechanistic Insights
Metabolic Resistance
Mutagenesis studies on Mtb reveal that FAD-dependent hydroxylase Rv1751 confers resistance via hydroxylative catabolism. This enzyme introduces a hydroxyl group at C-6 of the pyrimidine ring, enhancing solubility and excretion .
Computational Predictions
ADMET Profiling:
Future Directions
Structural Optimization
-
C-7 modifications: Replacement of phenyl with heteroaryl groups to enhance solubility.
-
Chalcogen variants: Selenium analogs for improved redox modulation .
Target Validation
-
Proteomic profiling to identify direct protein targets.
-
In vivo pharmacokinetics in murine tuberculosis models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume